molecular formula C12H22N2S B2392665 4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 748778-10-1

4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B2392665
CAS RN: 748778-10-1
M. Wt: 226.38
InChI Key: MTTASESOWMUBMJ-UHFFFAOYSA-N
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Description

4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMCM, and it belongs to the class of thiazole derivatives. DMCM has been found to have a range of biological effects, including anxiolytic, sedative, and anticonvulsant properties. In

Mechanism Of Action

The exact mechanism of action of DMCM is not fully understood. However, it is believed to interact with the GABA-A receptor, which is responsible for the inhibition of neurotransmission in the brain. DMCM enhances the activity of the GABA-A receptor, leading to increased inhibition of neurotransmission, which results in its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
DMCM has been found to have several biochemical and physiological effects. It acts as a positive allosteric modulator of the GABA-A receptor, which leads to an increase in chloride ion influx and hyperpolarization of neurons. This results in reduced neuronal excitability and inhibition of neurotransmission, leading to its sedative and anxiolytic effects. DMCM has also been found to have anticonvulsant properties, which may be due to its ability to enhance GABAergic neurotransmission.

Advantages And Limitations For Lab Experiments

DMCM has several advantages for lab experiments. It is a well-characterized compound, and its synthesis has been optimized to increase yield and purity. DMCM has been extensively studied in animal models, which provides a wealth of data for researchers. However, DMCM has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, DMCM has been found to have some adverse effects, such as respiratory depression, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DMCM. One area of research is the development of new analogs of DMCM with improved pharmacological properties. Another area of research is the exploration of the potential therapeutic applications of DMCM, such as its use in the treatment of anxiety, depression, and seizure disorders. Additionally, further research is needed to fully understand the mechanism of action of DMCM and its effects on neurotransmission. Overall, DMCM has significant potential for therapeutic applications, and further research is needed to fully explore its potential.

Synthesis Methods

DMCM can be synthesized through a multi-step process involving the reaction of 2-methylcyclohexanone with thiosemicarbazide. The reaction yields 4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine as the final product. The synthesis of DMCM has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

DMCM has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, and anticonvulsant properties. DMCM has been used in animal models to study anxiety, depression, and seizure disorders. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

4,4-dimethyl-N-(2-methylcyclohexyl)-1,3-thiazolidin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2S/c1-9-6-4-5-7-10(9)13-11-14-12(2,3)8-15-11/h9-10H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTASESOWMUBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N=C2NC(CS2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine

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